molecular formula C19H27N5OS B11150769 N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11150769
M. Wt: 373.5 g/mol
InChI Key: DFJKQZGWWAYPDX-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide: is a complex organic compound with a unique structure that combines elements of thiazole, pyrimidine, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the pyrimidine moiety, and the final coupling with the piperidine derivative. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized processes to enhance efficiency and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.

    4-Phenoxyaniline compound with tetrachlorostannane: Another complex organic compound with different functional groups.

Uniqueness

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide stands out due to its combination of thiazole, pyrimidine, and piperidine rings, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H27N5OS

Molecular Weight

373.5 g/mol

IUPAC Name

N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C19H27N5OS/c1-19(2,3)15-13-26-16(23-15)7-10-20-17(25)14-6-4-11-24(12-14)18-21-8-5-9-22-18/h5,8-9,13-14H,4,6-7,10-12H2,1-3H3,(H,20,25)

InChI Key

DFJKQZGWWAYPDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CCNC(=O)C2CCCN(C2)C3=NC=CC=N3

Origin of Product

United States

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